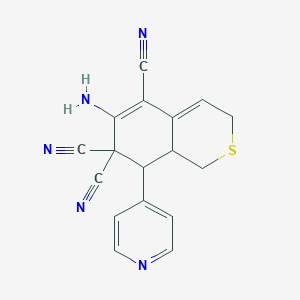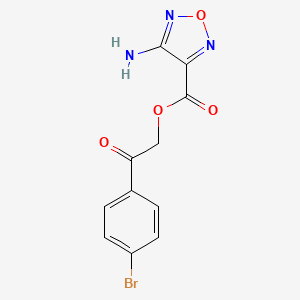![molecular formula C11H11N3O4S2 B6077328 N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide, commonly known as OTAVA-BB 1207855, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
OTAVA-BB 1207855 exerts its therapeutic effects by inhibiting the activity of various enzymes, including aldose reductase, carbonic anhydrase, and matrix metalloproteinases. It also acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
OTAVA-BB 1207855 has been shown to have several biochemical and physiological effects, including reducing blood glucose levels, improving insulin sensitivity, and decreasing oxidative stress. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
OTAVA-BB 1207855 has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, its limitations include its poor solubility in aqueous solutions and limited availability in the market.
Orientations Futures
There are several future directions for the research on OTAVA-BB 1207855, including its potential use as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, the development of novel analogs of OTAVA-BB 1207855 may lead to the discovery of more potent and selective compounds with improved therapeutic efficacy.
Conclusion:
In conclusion, OTAVA-BB 1207855 is a promising chemical compound with potential therapeutic applications in various disease conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
OTAVA-BB 1207855 can be synthesized using a multistep process that involves the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate, followed by a cyclization step using thiosemicarbazide and chloroacetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
OTAVA-BB 1207855 has been studied for its potential therapeutic applications in various disease conditions, including cancer, diabetes, and inflammation. Several studies have demonstrated its anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[4-[(E)-(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-7(15)13-8-2-4-9(5-3-8)20(17,18)14-11-10(16)12-6-19-11/h2-5H,6H2,1H3,(H,12,16)(H,13,15)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYRFDOWRNYEID-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2C(=O)NCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=O)NCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(E)-(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-cyclopentyl-1-piperazinyl)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6077246.png)
![4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B6077258.png)

![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)

![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)
![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)